4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester

描述

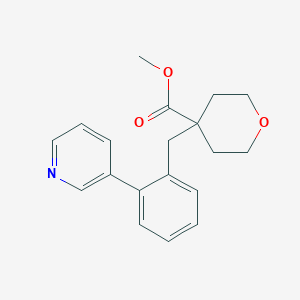

4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a benzyl group, and a tetrahydropyran ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester typically involves multiple steps, starting with the formation of the pyridine ring, followed by the introduction of the benzyl group and the tetrahydropyran ring. Common synthetic routes include:

Condensation Reactions: These reactions involve the condensation of pyridine derivatives with benzyl halides under specific conditions to form the intermediate compounds.

Cyclization Reactions: Cyclization reactions are employed to form the tetrahydropyran ring, often using acidic catalysts and high temperatures.

Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol in the presence of a strong acid catalyst.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.

化学反应分析

Types of Reactions: 4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound into its corresponding aldehyde or carboxylic acid derivatives.

Reduction: Reduction reactions can reduce the pyridine ring or other functional groups within the molecule.

Substitution Reactions: Substitution reactions can replace specific atoms or groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles are employed, depending on the specific substitution reaction desired.

Major Products Formed:

科学研究应用

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse derivatives with varying properties.

Biology: In biological research, 4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester is used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In medicine, this compound has shown potential as a therapeutic agent. Its derivatives are being investigated for their anti-inflammatory, antimicrobial, and anticancer properties. Clinical trials are ongoing to evaluate its efficacy and safety in treating various diseases.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its versatility makes it a valuable component in the synthesis of polymers, coatings, and other industrial products.

作用机制

The mechanism by which 4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the derivatives involved.

相似化合物的比较

3-Pyridin-4-yl-benzoic acid

4-(3-Carboxyphenyl)pyridine

3-(4-Pyridinyl)benzoic acid

Uniqueness: 4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester stands out due to its unique combination of functional groups and structural features. This allows for a wider range of chemical reactions and applications compared to similar compounds.

生物活性

4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester, commonly referred to as the methyl ester derivative of the carboxylic acid, is a synthetic organic compound with potential biological activities. This compound features a unique structural framework that includes a pyridine ring, a benzyl group, and a tetrahydropyran moiety, which may contribute to its pharmacological properties.

The molecular formula of this compound is with a molecular weight of approximately 313.38 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1361113-04-3 |

| Molecular Formula | C19H21NO3 |

| Molecular Weight | 313.38 g/mol |

Biological Activity

Research on the biological activity of this compound has primarily focused on its potential applications in medicinal chemistry and pharmacology. The following sections summarize key findings related to its biological effects.

The mechanism of action for this class of compounds generally involves interference with critical enzymatic processes in parasites. For example, compounds targeting the PfATP4 Na+-ATPase have demonstrated promise in disrupting ionic homeostasis within parasitic cells, leading to reduced viability and replication rates. It is hypothesized that this compound may similarly interact with such targets, although further research is required to elucidate its specific mechanisms.

Case Studies and Research Findings

- Study on Structural Analogues : A study evaluated several tetrahydropyran derivatives for their antiparasitic activity against P. falciparum. The results indicated that modifications at the pyridine position significantly influenced potency, with some analogs achieving EC50 values in the low micromolar range (e.g., EC50 = 0.064 μM) .

- Pharmacokinetic Assessment : Another investigation focused on optimizing the pharmacokinetic properties of related compounds by enhancing their solubility and metabolic stability. The findings suggested that incorporating polar functional groups improved aqueous solubility while maintaining biological activity .

- In Vivo Efficacy : In mouse models, certain structurally similar compounds demonstrated a reduction in parasitemia by approximately 30% at dosages around 40 mg/kg over four days, indicating potential for therapeutic application .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-Pyridin-3-yl-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester?

- Methodological Answer : The synthesis typically involves multi-step reactions, including esterification, nucleophilic substitution, and protection/deprotection strategies. For example:

Core structure assembly : React a pyridine-substituted benzyl halide with a tetrahydro-pyran-4-carboxylic acid derivative under basic conditions to form the benzyl-tetrahydro-pyran backbone.

Esterification : Treat the carboxylic acid intermediate with methanol in the presence of a coupling agent (e.g., DCC/DMAP) or via acid-catalyzed Fischer esterification.

- Key Considerations : Use anhydrous conditions to avoid hydrolysis of intermediates. Reaction efficiency can be monitored via TLC or HPLC .

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer : A combination of spectroscopic and analytical techniques is employed:

- ¹H/¹³C-NMR : Assign peaks to confirm the pyridine, benzyl, and ester functional groups. For example, the methoxy group (COOCH₃) typically appears as a singlet near δ 3.6–3.8 ppm.

- IR Spectroscopy : Validate ester carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹.

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Ensure purity (>95%) by matching experimental and theoretical C/H/N/O percentages .

Q. What biological activities are associated with structural analogs of this compound?

- Methodological Answer : Analogous tetrahydro-pyran derivatives exhibit anti-inflammatory, analgesic, and potential CNS-modulatory activities. For example:

- Anti-inflammatory assays : Test inhibition of COX-2 or TNF-α production in murine macrophages.

- Analgesic models : Use the acetic acid-induced writhing test in mice, comparing ED₅₀ values to reference drugs (e.g., ibuprofen).

- Note : Structural features like the pyridine ring and ester group enhance bioavailability and target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) during pyridine-benzyl coupling reduce side reactions (e.g., over-alkylation).

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl halides are involved.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize charged intermediates.

- Pressure Effects : For hydrogenation steps (e.g., reducing double bonds in tetrahydro-pyran), optimize H₂ pressure (1–3 atm) to balance reaction rate and product stability .

Q. How can discrepancies in spectral data during characterization be resolved?

- Methodological Answer :

Cross-Validation : Compare NMR data with structurally similar compounds (e.g., methyl 4-phenyltetrahydro-2H-pyran-4-carboxylate ).

Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in the tetrahydro-pyran ring.

Crystallography : If crystals are obtainable, X-ray diffraction provides unambiguous confirmation of stereochemistry .

Q. What strategies are effective for designing multi-step syntheses of complex analogs?

- Methodological Answer :

- Modular Approach : Synthesize the pyridine-benzyl and tetrahydro-pyran-ester units separately, then couple them.

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) for amine intermediates or silyl ethers for hydroxyl groups to prevent unwanted reactions.

- Late-Stage Functionalization : Introduce substituents (e.g., halogens, methoxy groups) via cross-coupling reactions after assembling the core structure .

Q. How can structure-activity relationship (SAR) studies guide the development of more potent derivatives?

- Methodological Answer :

Core Modifications : Replace the pyridine ring with other heterocycles (e.g., pyrimidine) to assess binding affinity changes.

Ester vs. Amide : Compare methyl ester derivatives with amide analogs to evaluate metabolic stability.

Substituent Effects : Systematically vary the benzyl group’s substituents (e.g., electron-withdrawing vs. donating groups) and measure activity in enzyme inhibition assays .

Q. What precautions are necessary to ensure compound stability during storage and handling?

- Methodological Answer :

- Storage Conditions : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent ester hydrolysis or oxidation.

- Light Sensitivity : Protect from UV light using amber glassware.

- Purity Monitoring : Regularly analyze samples via HPLC to detect degradation products (e.g., free carboxylic acid) .

属性

IUPAC Name |

methyl 4-[(2-pyridin-3-ylphenyl)methyl]oxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-18(21)19(8-11-23-12-9-19)13-15-5-2-3-7-17(15)16-6-4-10-20-14-16/h2-7,10,14H,8-9,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNKZAOSTGFTGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)CC2=CC=CC=C2C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。